Methyl 4-acetoxyindole-2-carboxylate

Organic Synthesis Protecting Groups Yield Optimization

Avoid multi-step protection schemes in 4-substituted indole synthesis. This compound supplies a pre-masked 4-hydroxyl group, eliminating oxidative degradation during C2 ester or N1 manipulations. - Direct 4-OH precursor: Deprotect acetyl to access key 4-hydroxyindole-2-carboxylate intermediate for HIV-1 integrase and fructose-1,6-bisphosphatase inhibitor SAR. - Enhanced process economics: Eliminates 1-2 protection/deprotection steps vs. using 4-hydroxyindole-2-carboxylate directly, reducing overall synthetic cost. - Analytical QC ready: Distinct MW 233.22 and HPLC retention provide a precise standard for monitoring deprotection and derivative purity.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B8273794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetoxyindole-2-carboxylate
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C=C(N2)C(=O)OC
InChIInChI=1S/C12H11NO4/c1-7(14)17-11-5-3-4-9-8(11)6-10(13-9)12(15)16-2/h3-6,13H,1-2H3
InChIKeyFSBNNSXANLWEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-acetoxyindole-2-carboxylate Procurement Guide


Methyl 4-acetoxyindole-2-carboxylate (CAS: 220664-33-5; MW: 233.22) is a synthetic indole derivative featuring an acetoxy-protected hydroxyl group at the 4-position and a methyl ester at the 2-position [1]. As a member of the indole-2-carboxylate family, it serves as a protected intermediate in medicinal chemistry synthesis, where the acetyl moiety prevents unwanted side reactions during multi-step syntheses, differentiating it from free hydroxyl or unsubstituted analogs . The compound's structure allows for selective deprotection to reveal the reactive 4-hydroxyindole scaffold, which is foundational to several classes of bioactive molecules, including lactate dehydrogenase inhibitors and antiviral agents [2].

Methyl 4-acetoxyindole-2-carboxylate: Why It Cannot Be Replaced


Generic indole-2-carboxylates, such as methyl indole-2-carboxylate (MW: 175.18) or 4-hydroxyindole-2-carboxylate (MW: 191.18), lack the specific structural features required for efficient, regioselective synthesis of 4-substituted indole therapeutics. The 4-acetoxy group provides a masked hydroxyl function, essential for preventing oxidative degradation or undesired reactivity during harsh reaction conditions [1]. Replacing this compound with an unprotected analog would necessitate additional protection/deprotection steps, reducing overall synthetic efficiency and increasing cost. Furthermore, SAR studies on related indole-2-carboxylate series demonstrate that modifications at the 4-position significantly alter target binding, underscoring the need for this precise intermediate when constructing 4-functionalized drug candidates [2].

Methyl 4-acetoxyindole-2-carboxylate vs. Structural Analogs


Acetyl Protection for Oxidative Stability and Yield

Methyl 4-acetoxyindole-2-carboxylate offers superior stability and yield in multi-step syntheses compared to its free hydroxyl analog (Methyl 4-hydroxyindole-2-carboxylate). The acetyl protecting group shields the 4-OH from oxidation and electrophilic attack, a common limitation of hydroxyindoles under reaction conditions involving strong bases or oxidants . While direct head-to-head yield comparisons in identical reactions are not published, the class-level inference is that the use of a protected intermediate like Methyl 4-acetoxyindole-2-carboxylate eliminates the need for an orthogonal protection step, which can reduce synthesis steps by 1-2 and improve overall yield by an estimated 10-20% based on typical protection/deprotection efficiencies [1].

Organic Synthesis Protecting Groups Yield Optimization

Molecular Weight and Lipophilicity Differentiation

The acetyl substitution at the 4-position of Methyl 4-acetoxyindole-2-carboxylate (MW: 233.22) significantly alters its physicochemical profile compared to its 4-hydroxy analog, Methyl 4-hydroxyindole-2-carboxylate (MW: 191.18) [1]. The acetoxy group increases the molecular weight by 42.04 g/mol and introduces an ester moiety, which is predicted to increase lipophilicity (estimated ΔLogP ≈ +0.5 to +1.0) [2]. This difference is critical in drug discovery, where subtle changes in LogP affect membrane permeability and distribution, and in analytical chemistry, where the distinct mass enables clearer LC-MS differentiation of intermediates.

Drug Design Physicochemical Properties LogP

Regioselective Synthesis via 4-Acetoxyindole

Methyl 4-acetoxyindole-2-carboxylate is uniquely positioned as a key intermediate for synthesizing 4-substituted indole-2-carboxylate derivatives. Its 4-acetoxy group can be selectively cleaved to a hydroxyl group under mild conditions (e.g., K2CO3/MeOH), which is not possible with unsubstituted Methyl indole-2-carboxylate (MW: 175.18) . This regiochemical control is paramount for exploring SAR at the 4-position of the indole core, a site often implicated in interactions with biological targets such as HIV-1 integrase and lactate dehydrogenase [1]. In contrast, Methyl indole-2-carboxylate lacks a functional handle at the 4-position, requiring harsh or non-selective methods for direct C-H functionalization, which can lead to complex mixtures and lower yields.

Medicinal Chemistry Regioselectivity Scaffold Decoration

Methyl 4-acetoxyindole-2-carboxylate Procurement Scenarios


4-Substituted Indole Drug Discovery

This compound is essential for research groups developing novel inhibitors based on the 4-hydroxyindole-2-carboxylate scaffold. The protected acetyl group allows for the construction of complex, patentable molecules with precise substitution at the indole 4-position, a common feature in advanced leads for antivirals and anticancer agents [1]. It serves as a late-stage diversification point, enabling the introduction of varied functionalities after deprotection.

Complex Alkaloid Synthesis

In total synthesis, the 4-acetoxy group functions as a 'masked' hydroxyl, ensuring that the indole nitrogen and C2 ester can be manipulated without interference. This is crucial for the synthesis of 4-oxygenated indole alkaloids, where the free hydroxyl would otherwise be vulnerable to oxidation or participate in unwanted side reactions .

4-Position SAR Library Development

For structure-activity relationship (SAR) studies, Methyl 4-acetoxyindole-2-carboxylate provides a stable, common precursor. After deprotection, the liberated 4-hydroxyl group can be readily alkylated, acylated, or converted to a triflate for cross-coupling reactions, enabling the rapid generation of diverse compound libraries with known activity against targets like HIV-1 integrase or fructose-1,6-bisphosphatase [2].

Analytical Standard for Reaction Monitoring & QC

Due to its distinct molecular weight (233.22 g/mol) and unique HPLC retention time compared to its 4-hydroxy (191.18 g/mol) and unsubstituted (175.18 g/mol) analogs, this compound serves as a precise analytical standard for monitoring the progress of deprotection reactions and for the quality control of synthesized 4-hydroxyindole-2-carboxylate derivatives [3].

Technical Documentation Hub

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